

Application Note: NMR Spectroscopy of 3-Amino-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

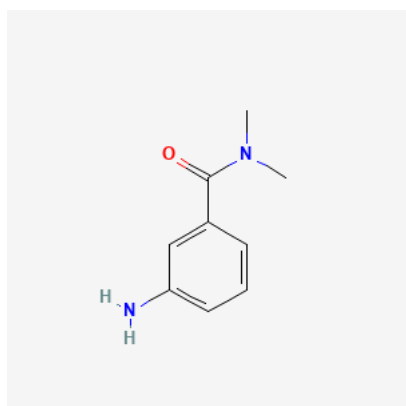
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for **3-Amino-N,N-dimethylbenzamide**. Due to the limited availability of public domain experimental spectra for this specific compound, this note presents predicted ^1H and ^{13}C NMR data based on established principles of NMR spectroscopy and comparative analysis with structurally related compounds. A comprehensive protocol for acquiring high-quality NMR data for similar small organic molecules is also included.

Predicted NMR Spectroscopy Data

The chemical structure of **3-Amino-N,N-dimethylbenzamide** is as follows:



The predicted ^1H and ^{13}C NMR data are summarized in the tables below. These predictions are derived from the known spectral data of N,N-dimethylbenzamide and the typical effects of an

amino substituent on the chemical shifts of aromatic protons and carbons.

Table 1: Predicted ^1H NMR Data for 3-Amino-N,N-dimethylbenzamide (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Protons	Assignment
~7.15	t	1H	H-5
~6.80	d	1H	H-6
~6.75	s	1H	H-2
~6.65	d	1H	H-4
~3.80	br s	2H	-NH ₂
~3.05	s	6H	-N(CH ₃) ₂

Note: The signals for the two methyl groups of the N,N-dimethylamide may be broadened or appear as two separate singlets due to restricted rotation around the C-N amide bond.

Table 2: Predicted ^{13}C NMR Data for 3-Amino-N,N-dimethylbenzamide (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Carbon	Assignment
~172	C	C=O
~147	C	C-3
~137	C	C-1
~129	CH	C-5
~118	CH	C-6
~115	CH	C-2
~114	CH	C-4
~39, ~35	CH ₃	-N(CH ₃) ₂

Note: The chemical shifts of the N,N-dimethyl groups can be distinct due to hindered rotation.

Comparative NMR Data of Related Compounds

For reference, the experimental NMR data of N,N-dimethylbenzamide and its 3-substituted derivatives are presented in Table 3. This data can be used to understand the influence of different substituents on the chemical shifts of the aromatic ring.

Table 3: Experimental ^1H and ^{13}C NMR Data for N,N-dimethylbenzamide and Derivatives (in CDCl_3)

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
N,N-dimethylbenzamide	7.38 (s, 5H), 3.10 (s, 3H), 2.96 (s, 3H)	171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98
3-Chloro-N,N-dimethylbenzamide[1]	7.45–7.25 (m, 4H), 3.10 (s, 3H), 2.98 (s, 3H)	170.0, 138.0, 134.4, 129.8, 129.7, 127.2, 125.1, 39.5, 35.4[1]
N,N-dimethyl-3-nitrobenzamide[1]	8.32 – 8.23 (m, 2H), 7.76 (dt, J = 7.6, 1.3 Hz, 1H), 7.65 – 7.57 (m, 1H), 3.14 (s, 3H), 3.00 (s, 3H)	169.05, 148.05, 137.94, 133.27, 129.84, 124.51, 122.37, 39.65, 35.64[1]

Experimental Protocol for NMR Data Acquisition

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra of small organic molecules like **3-Amino-N,N-dimethylbenzamide**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample of **3-Amino-N,N-dimethylbenzamide**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette.
- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ^1H NMR Data Acquisition:

- Set the appropriate acquisition parameters, including:
- Pulse sequence (e.g., zg30)
- Spectral width (e.g., -2 to 12 ppm)
- Acquisition time (e.g., 2-4 seconds)
- Relaxation delay (e.g., 1-5 seconds)
- Number of scans (typically 8 to 64, depending on sample concentration)
- Acquire the Free Induction Decay (FID).

4. ^{13}C NMR Data Acquisition:

- Set the appropriate acquisition parameters for a proton-decoupled ^{13}C experiment, including:
- Pulse sequence (e.g., zgpg30)
- Spectral width (e.g., 0 to 220 ppm)
- Acquisition time (e.g., 1-2 seconds)
- Relaxation delay (e.g., 2 seconds)
- Number of scans (typically 128 to 1024 or more, as ^{13}C has a low natural abundance).
- Acquire the FID.

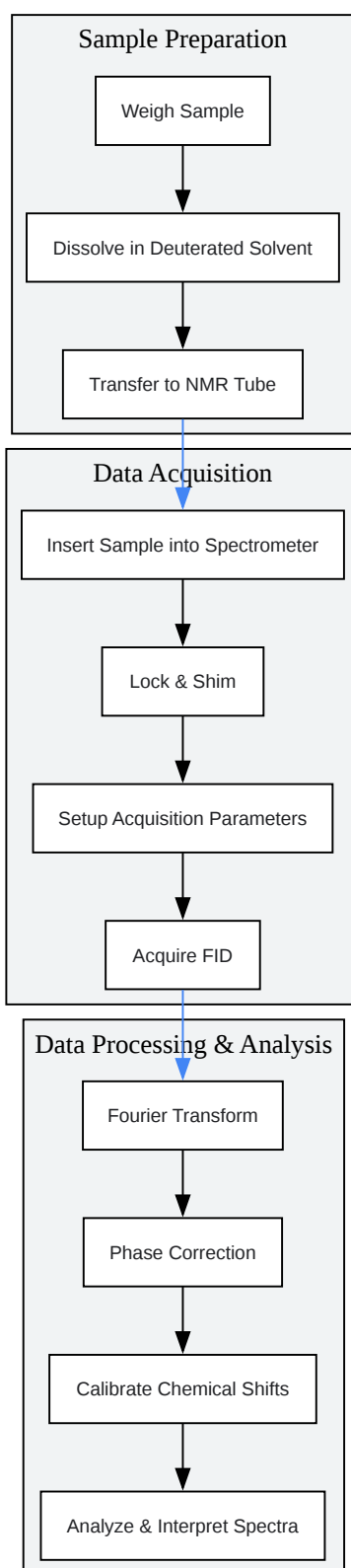
5. Data Processing and Analysis:

- Apply a Fourier transform to the acquired FIDs for both ^1H and ^{13}C spectra.
- Phase the resulting spectra to obtain a flat baseline.
- Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H spectrum to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ^1H spectrum to deduce proton-proton connectivities.
- Identify the chemical shifts of the carbon signals in the ^{13}C spectrum and correlate them with the molecular structure.

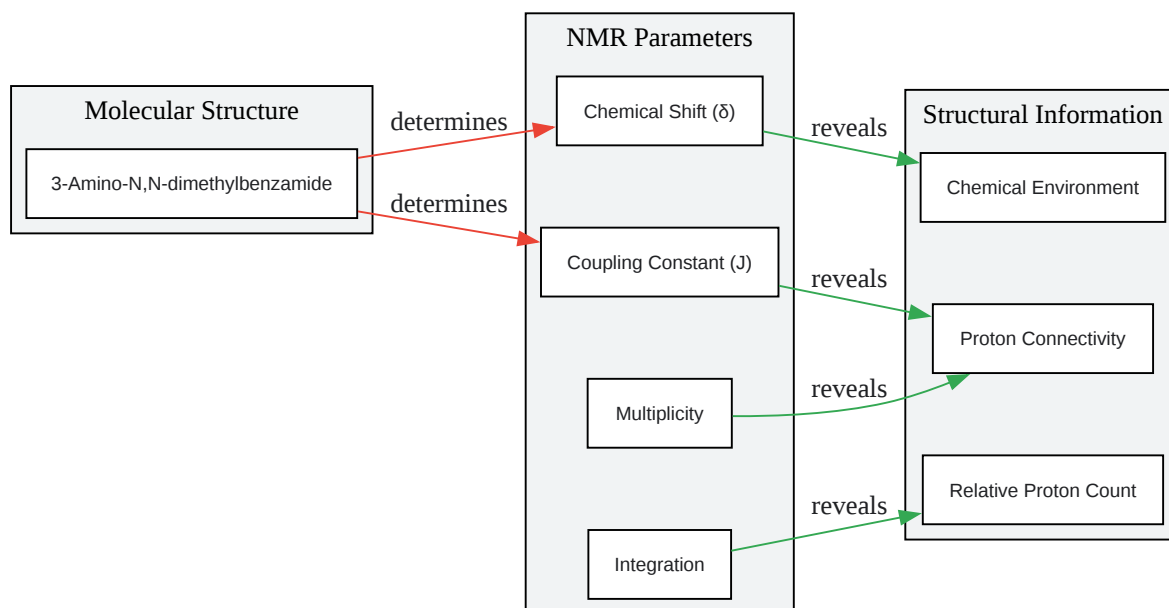
Visualizations

The following diagrams illustrate the key relationships and workflows involved in NMR spectroscopy.



[Click to download full resolution via product page](#)

NMR Experimental Workflow



[Click to download full resolution via product page](#)

NMR Data and Structural Information

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: NMR Spectroscopy of 3-Amino-N,N-dimethylbenzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112486#3-amino-n-n-dimethylbenzamide-nmr-spectroscopy-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com